![molecular formula C21H17N3O2S B2466181 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-65-1](/img/structure/B2466181.png)
3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
The compound “3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole-based compounds can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The synthetic route of various thiazole-based compounds and their applications in medicinal chemistry are of great importance .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the replacement of NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Thiazolo[4,5-b]pyridines, including this compound, exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Such compounds are relevant for preventing age-related diseases and promoting overall health .
- Researchers have identified novel thiazolo[4,5-b]pyridines with potent antimicrobial activity. These compounds could serve as potential agents against bacterial, fungal, or viral infections. Their unique structure makes them promising candidates for drug development .
- Some thiazolo[4,5-b]pyridines demonstrate herbicidal properties. These compounds could contribute to weed control in agriculture and landscaping. Investigating their mode of action and selectivity is essential for practical applications .
- Thiazolo[4,5-b]pyridines have been explored for their anti-inflammatory effects. Modulating inflammation is crucial for managing chronic conditions such as arthritis, autoimmune diseases, and cardiovascular disorders. This compound may offer new therapeutic avenues .
- Certain thiazolo[4,5-b]pyridines exhibit antifungal properties. Understanding their mechanisms of action and specificity could lead to novel antifungal drugs for treating infections .
- Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds may interfere with cancer cell growth, making them potential candidates for cancer therapy. Further studies are needed to elucidate their precise mechanisms .
- Some representatives of this class act as histamine H3 receptor antagonists. Modulating histamine receptors can impact various physiological processes, including neurotransmission and immune responses .
Antioxidant Activity
Antimicrobial Properties
Herbicidal Effects
Anti-inflammatory Potential
Antifungal Activity
Antitumor Properties
Histamine H3 Receptor Modulation
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. They are involved in cellular health, metabolism, and longevity .
Mode of Action
As a sirtuin modulator , 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its targets by binding to the sirtuin proteins . This interaction can lead to changes in the activity of these proteins, which can have a variety of downstream effects .
Biochemical Pathways
Sirtuins are known to be involved in a wide range of cellular processes, including dna repair, cell cycle regulation, apoptosis, and aging . Therefore, modulation of sirtuin activity by this compound could potentially affect any of these pathways.
Result of Action
The modulation of sirtuin activity by 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can lead to a variety of molecular and cellular effects. For example, it has been suggested that this compound could be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
Future Directions
Thiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, the future research directions may focus on the design and structure–activity relationship of bioactive molecules.
properties
IUPAC Name |
3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUHJQYFEYQKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide |
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